molecular formula C12H16N2O B1371889 (R)-2-Methyl-1-benzoylpiperazine

(R)-2-Methyl-1-benzoylpiperazine

Cat. No.: B1371889
M. Wt: 204.27 g/mol
InChI Key: SXAIXGMQDJUBDK-SNVBAGLBSA-N
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Description

Historical Context and Development

The development of this compound can be traced through the broader historical evolution of piperazine chemistry, which began with the initial synthesis of benzylpiperazine by Burroughs Wellcome & Company in 1944. The early investigations into piperazine derivatives were primarily focused on their potential as antihelminthic agents for veterinary applications, though the synthesis of benzylpiperazine is thought to predate the company's specific interest in piperazines as anti-parasitic compounds. The majority of early research with piperazines involved investigations into their antihelminthic properties, with the earliest clinical trials appearing in the British Medical Journal during the 1950s.

The transition from simple piperazine derivatives to more complex benzoylated variants emerged during the 1970s when benzylpiperazine was investigated as a potential antidepressant medication. However, research revealed that benzylpiperazine exhibited amphetamine-like effects and possessed abuse liability, leading to recommendations for statutory control similar to amphetamine regulations. This historical development established the foundation for understanding the pharmacological implications of structural modifications within the piperazine family.

The specific development of benzoylpiperazine derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry. Research has demonstrated that the benzoylpiperazine fragment serves as a privileged structure in drug development, appearing in numerous bioactive small molecules with therapeutic properties including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective activities. The metabolic stability of the benzoylpiperazine fragment and its consideration as a potential bioisostere of the piperazine ring have made it a reliable chemical framework for medicinal chemistry applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features and the broader importance of the piperazine scaffold in pharmaceutical chemistry. Piperazines belong to the important class of saturated heterocyclic compounds containing two nitrogen atoms, and the piperazine scaffold has been extensively utilized in the design and development of therapeutic agents.

The benzoylpiperazine system represents a privileged structure in medicinal chemistry, particularly in the design of atypical antipsychotic agents. Research has shown that the 4-(para-fluorobenzoyl)piperidine fragment, present in reference drugs ketanserin and altanserin, is crucial for allowing anchorage and orientation of ligands at serotonin receptors. This fragment is also considered a butyrophenone pharmacophore constrained within a six-membered ring.

The conformational behavior of benzoylpiperazine derivatives adds to their significance in heterocyclic chemistry. Nuclear magnetic resonance investigations have revealed that acyl-functionalized piperazines, including benzoylpiperazines, exist as conformers at room temperature due to restricted rotation of the partial amide double bond. Temperature-dependent nuclear magnetic resonance spectroscopy studies have demonstrated that these compounds exhibit two different coalescence points, with activation energy barriers calculated to be between 56 and 80 kilojoules per mole.

The piperidine ring within benzoylpiperazine structures can be considered a potential bioisostere of the piperazine ring. When this bioisosteric replacement occurs, the introduction of a heteroatom becomes necessary to compensate for the role of the additional nitrogen atom in piperazine. In benzoylpiperazine derivatives, the carbonyl group serves this function by establishing new interactions, particularly hydrogen bonds, with target molecules.

Classification within Piperazine Derivatives

This compound belongs to the broader classification of substituted piperazines, which comprise a substantial proportion of novel psychoactive substances and have been extensively studied for their pharmacological properties. The compound specifically falls within the benzoylpiperazine subfamily, distinguished from other major piperazine categories such as phenylpiperazines and benzylpiperazines.

Within the classification system of piperazine derivatives, this compound can be categorized as follows:

Primary Classification : Acylated piperazines - compounds containing an acyl group attached to one of the nitrogen atoms in the piperazine ring.

Secondary Classification : Benzoylpiperazines - specifically characterized by the presence of a benzoyl group (phenylcarbonyl) attached to the piperazine nitrogen.

Tertiary Classification : Methylated benzoylpiperazines - featuring additional methyl substitution on the piperazine ring.

Quaternary Classification : Chiral benzoylpiperazines - possessing stereogenic centers that give rise to enantiomeric forms.

The distinction between this compound and other piperazine derivatives lies in its specific substitution pattern and stereochemistry. Unlike simple benzylpiperazines such as 1-benzylpiperazine, which contain a benzyl group directly attached to the nitrogen atom, benzoylpiperazines feature a carbonyl linker between the phenyl ring and the nitrogen atom. This structural difference significantly impacts the compound's conformational flexibility and potential biological activity.

Research has demonstrated that mono-N-benzoylated piperazines exhibit distinct conformational behavior compared to symmetrically disubstituted derivatives. The presence of only one acyl substituent results in the occurrence of different conformers due to limited rotation of the carbon-nitrogen amide bond and hindered interconversion of piperazine ring chair conformations.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with chiral centers. The compound's chemical name reflects its structural components: the (R)-configuration designation indicates the absolute stereochemistry at the 2-position carbon, the methyl group substitution at position 2 of the piperazine ring, and the benzoyl group attachment at the 1-position nitrogen atom.

According to PubChem database records, this compound is assigned the molecular formula C₁₂H₁₆N₂O and possesses a molecular weight of 204.27 grams per mole. The compound is cataloged under CAS registry number 619331-53-2 and maintains PubChem CID 24728870.

Structural Identification Data:

Parameter Value
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
CAS Registry Number 619331-53-2
PubChem CID 24728870
Stereochemistry (R)-configuration
Ring System Piperazine
Functional Groups Benzoyl, Methyl

The structural identification of this compound involves recognition of its key structural features: a six-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4, a methyl substituent at the 2-position carbon with (R)-absolute configuration, and a benzoyl group (phenylcarbonyl) attached to the nitrogen at position 1.

The International Union of Pure and Applied Chemistry name for this compound is [(2R)-2-methylpiperazin-1-yl]-phenylmethanone, which systematically describes the structural components and stereochemistry. Alternative nomenclature systems may refer to the compound using variations such as this compound or (2R)-1-Benzoyl-2-methylpiperazine.

The stereochemical designation (R) follows the Cahn-Ingold-Prelog priority rules, where the absolute configuration at the 2-position carbon is determined by the priority sequence of substituents. In this case, the nitrogen atom of the piperazine ring, the methyl group, and the hydrogen atom attached to the 2-position carbon define the stereogenic center.

Structural analysis using nuclear magnetic resonance spectroscopy reveals characteristic patterns for benzoylpiperazine derivatives. The presence of the benzoyl group introduces conformational complexity due to restricted rotation around the amide bond, resulting in distinct nuclear magnetic resonance signals for different conformational states. The methyl substitution at the 2-position further contributes to the compound's structural complexity and potential for stereoisomerism.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

[(2R)-2-methylpiperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1

InChI Key

SXAIXGMQDJUBDK-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)C2=CC=CC=C2

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-Methyl-1-benzoylpiperazine with structurally related piperazine compounds, emphasizing molecular features and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State References
This compound C₁₂H₁₄N₂O 202.25 1-benzoyl, 2-methyl (R) Likely crystalline solid*
1-Benzylpiperazine (BZP) C₁₁H₁₆N₂ 176.26 1-benzyl Clear to yellowish liquid
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂ 230.23 1-(3-CF₃-phenyl) White powder
1-(3-Chlorophenyl)piperazine (mCPP) C₁₀H₁₃ClN₂ 196.68 1-(3-Cl-phenyl) Clear to yellowish liquid
(R)-1-Benzyl-2-methylpiperazine C₁₂H₁₈N₂ 190.28 1-benzyl, 2-methyl (R) Solid

*Inferred from analogous compounds.

Key Observations:

  • Stereochemistry : The (R)-configuration at the 2-position may improve enantioselective interactions with biological targets, a feature critical in CNS drug design .

Pharmacological Profiles

Piperazine derivatives exhibit diverse pharmacological activities depending on substituents:

1-Benzylpiperazine (BZP): Acts as a stimulant and euphoriant, mimicking amphetamine-like effects via dopamine and norepinephrine reuptake inhibition .

TFMPP and mCPP : Serotonin receptor agonists; mCPP is used in anxiety and depression research due to its affinity for 5-HT₁B/₂C receptors .

This compound: While direct data are unavailable, the benzoyl group may confer metabolic stability, and the methyl group could modulate blood-brain barrier permeability. Its chiral center likely impacts target selectivity, reducing off-target effects compared to non-chiral analogs .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Methyl-1-benzoylpiperazine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with benzoic acid derivatives. A common pathway includes:

Acyl chloride formation : Benzoic acid is converted to benzoyl chloride using thionyl chloride (SOCl₂) .

Bromination : Methyl substitution is introduced via bromination (e.g., using N-bromosuccinimide) followed by nucleophilic substitution .

Piperazine coupling : The benzoyl group is coupled to a methyl-substituted piperazine core under reflux with catalysts like DCC (dicyclohexylcarbodiimide) .
Optimization factors : Solvent polarity (e.g., dichloromethane vs. THF), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yield. Purity is validated via HPLC (>98%) and melting point analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H bending in the piperazine ring .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–1.5 ppm), and piperazine ring protons (δ 2.5–3.5 ppm) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers to confirm the (R)-configuration .

Q. How is the biological activity of this compound evaluated in receptor binding studies?

  • Methodological Answer :
  • Radioligand displacement assays : Compete with tritiated ligands (e.g., [³H]spiperone for dopamine receptors) to measure IC₅₀ values .
  • Functional assays : cAMP modulation in HEK293 cells transfected with GPCRs (e.g., D₂/D₃ dopamine receptors) .
  • Selectivity profiling : Cross-screening against adrenergic (α₁/α₂) and serotonin (5-HT₁A/2A) receptors to determine specificity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :
  • Chiral resolution : Use chiral auxiliaries (e.g., (R)-1-phenylethylamine) during piperazine ring formation to induce stereoselectivity .
  • Asymmetric catalysis : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control configuration at the methyl-bearing carbon .
  • Dynamic kinetic resolution : Enzymatic methods (e.g., lipase-mediated ester hydrolysis) to favor the (R)-enantiomer .

Q. What computational strategies predict the stereochemical impact on this compound’s pharmacological activity?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptor binding pockets (e.g., dopamine D3 receptor’s orthosteric site) .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability of the (R)-enantiomer in lipid bilayers .
  • QSAR modeling : Regression analysis correlates substituent electronic parameters (Hammett σ) with logP and IC₅₀ values .

Q. How are contradictory data in biological assays resolved, such as varying IC₅₀ values across studies?

  • Methodological Answer :
  • Purification validation : Re-test compounds after silica gel chromatography or preparative HPLC to exclude impurities .
  • Assay standardization : Normalize cell line passage numbers (e.g., HEK293 < passage 20) and ligand batch consistency .
  • Meta-analysis : Use tools like RevMan to aggregate data from ≥5 independent studies and identify outliers .

Q. What are the key degradation pathways of this compound under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • LC-MS analysis : Identify hydrolysis products (e.g., benzoic acid and 2-methylpiperazine) and oxidation byproducts (N-oxides) .
  • Stability protocols : Store at –20°C under argon to prevent hydrolysis; avoid aqueous buffers with pH > 8 .

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